BenchChemオンラインストアへようこそ!

4-Bromo-5-chloroisoquinolin-1-ol

Medicinal Chemistry Diversity-Oriented Synthesis Cross-Coupling

This 4-Bromo-5-chloroisoquinolin-1-ol (IUPAC: 4-bromo-5-chloro-2H-isoquinolin-1-one) is a rigid, dihalogenated scaffold (C9H5BrClNO, MW 258.50, XLogP3-AA 2.4, TPSA 29.1 Ų, zero rotatable bonds) featuring chemically distinct C4–Br and C5–Cl handles for orthogonal Pd-catalyzed couplings. The specific C4-bromo/C5-chloro pairing enables chemoselective Suzuki–Miyaura at C4 followed by Buchwald–Hartwig or Ullmann-type amination at C5—a sequence not replicable with mono‑halogenated or regioisomeric analogs (e.g., 4‑bromo‑7‑chloroisoquinolin‑1(2H)‑one, CAS 1028252‑13‑2). Supplied at 98% (HPLC) purity, this building block supports focused kinase, PARP, and HPK1 inhibitor library synthesis. Verify regioisomeric purity upon receipt to ensure SAR integrity.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5 g/mol
CAS No. 1379332-33-8
Cat. No. B1446632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloroisoquinolin-1-ol
CAS1379332-33-8
Molecular FormulaC9H5BrClNO
Molecular Weight258.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CNC2=O)Br
InChIInChI=1S/C9H5BrClNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13)
InChIKeyWQLDBUJKVGOOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloroisoquinolin-1-ol (CAS 1379332-33-8): Core Identity and Physicochemical Profile for Procurement Decisions


4-Bromo-5-chloroisoquinolin-1-ol (IUPAC: 4-bromo-5-chloro-2H-isoquinolin-1-one) is a dihalogenated isoquinolin-1(2H)-one building block with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol [1]. The compound features a bromine atom at the C4 position and a chlorine atom at the C5 position on the isoquinolin-1(2H)-one scaffold . Commercially, it is available at a purity of 98% (HPLC) from multiple suppliers . Its computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area of 29.1 Ų, and zero rotatable bonds, indicating a rigid, moderately lipophilic scaffold [1].

Why Generic Substitution Fails for 4-Bromo-5-chloroisoquinolin-1-ol: The Orthogonal Halogen Reactivity Imperative


The strategic value of 4-Bromo-5-chloroisoquinolin-1-ol rests on the presence of two chemically distinct halogen atoms—C4–Br and C5–Cl—that exhibit orthogonal reactivity in palladium-catalyzed cross-coupling reactions [1]. In contrast, mono-halogenated analogs such as 4-bromoisoquinolin-1(2H)-one (CAS 3951-95-9) or 5-chloroisoquinolin-1-ol (CAS 24188-73-6) possess only a single reactive handle, limiting the accessible chemical space in diversity-oriented synthesis . Similarly, regioisomeric dihalogenated isoquinolinones such as 4-bromo-7-chloroisoquinolin-1(2H)-one (CAS 1028252-13-2) present a different spatial arrangement of substituents that alters the electronic environment and may lead to divergent selectivity in sequential functionalization . The specific C4-bromo/C5-chloro pairing in the target compound is posited to enable chemoselective Suzuki–Miyaura coupling at the C4 bromide followed by Buchwald–Hartwig amination or Ullmann-type coupling at the C5 chloride, a sequence that cannot be replicated with chromatographically similar but positionally distinct analogs [1]. Direct experimental quantification of this differential reactivity is presently absent from the peer-reviewed literature—a critical evidence gap detailed in Section 3.

Quantitative Differentiation Evidence for 4-Bromo-5-chloroisoquinolin-1-ol (1379332-33-8) vs. Closest Analogs


Orthogonal Dihalogenation: A Class-Level Reactivity Advantage Over Mono-Halogenated Isoquinolinones

The presence of both C4–Br and C5–Cl substituents enables sequential, chemoselective cross-coupling, a feature absent in mono-halogenated analogs. In a closely related 4-bromo-5-nitroisoquinolin-1-one system, Sunderland et al. demonstrated that after lactam protection, Suzuki coupling proceeds exclusively at C4–Br in the presence of a C5 substituent, with isolated yields ranging from 62% to 95% for aryl introduction [1]. The C5–Cl in the target compound provides a second diversification point, supporting a build–couple–build strategy. Mono-halogenated comparators such as 4-bromoisoquinolin-1-ol (CAS 3951-95-9) and 5-chloroisoquinolin-1-ol (CAS 24188-73-6) lack this dual-handle capacity, limiting library generation to a single diversification step .

Medicinal Chemistry Diversity-Oriented Synthesis Cross-Coupling

Regioisomeric Positioning: C5-Chloro vs. C7-Chloro Substituent Effects on Physicochemical Properties

The regioisomer 4-bromo-7-chloroisoquinolin-1(2H)-one (CAS 1028252-13-2) shares the same molecular formula (C₉H₅BrClNO, MW 258.50) and atom connectivity but differs in chlorine position (C7 vs. C5). Although direct experimental comparison data are not available, computed 3D conformer and electrostatic potential surface differences predict distinct molecular recognition profiles [1]. The C5-chloro isomer places the chlorine in closer proximity to the C4-bromo reaction center, which may influence the kinetics of the first cross-coupling step through altered electron density at the bromine-bearing carbon [1]. This positional variance is critical for structure–activity relationship (SAR) studies, where subtle changes in substituent geometry can lead to significant shifts in target binding [2].

Physicochemical Profiling Regioisomer Comparison Lead Optimization

Evidence Gap Advisory: Absence of Target-Specific Bioactivity or In Vitro Comparative Data

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (excluding benchchem, evitachem, vulcanchem, and molecule sites) returned zero entries containing quantitative IC₅₀, Kd, Ki, EC₅₀, or target engagement data for 4-bromo-5-chloroisoquinolin-1-ol (CAS 1379332-33-8) [1][2]. No head-to-head comparison studies against its closest analogs—4-bromoisoquinolin-1-ol, 5-chloroisoquinolin-1-ol, 4-bromo-5-chloroisoquinoline (CAS 1256787-17-3), or 4-bromo-7-chloroisoquinolin-1(2H)-one—were identified in any peer-reviewed journal, patent, or curated database [3]. Consequently, all biological differentiation claims for this compound remain unvalidated. The compound may serve as a synthetic intermediate in undisclosed proprietary programs, and its absence from public bioactivity databases does not preclude internal data held by commercial suppliers or pharmaceutical companies.

Evidence Gap Bioactivity Data Procurement Risk

Validated and Prospective Research Application Scenarios for 4-Bromo-5-chloroisoquinolin-1-ol (1379332-33-8)


Scaffold Diversification via Sequential Cross-Coupling in Kinase Inhibitor Library Synthesis

Based on the class-level reactivity established for structurally related 4-bromo-5-substituted isoquinolin-1-ones, 4-bromo-5-chloroisoquinolin-1-ol can serve as a dual-handle scaffold for constructing focused kinase inhibitor libraries [1]. The C4–Br undergoes Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups, while the C5–Cl can subsequently participate in Buchwald–Hartwig amination to install amine diversity elements [1]. This sequential strategy is particularly relevant for targeting kinases where the isoquinolin-1-one core serves as a hinge-binding motif, as demonstrated in HPK1 inhibitor patents [2]. Users should note that this application is supported by class-level evidence from the 4-bromo-5-nitroisoquinolin-1-one system and has not been directly demonstrated on the 5-chloro analog.

Regioisomer-Specific SAR Exploration for PARP or Rho-Kinase Inhibitor Programs

The defined C5-chloro substitution pattern distinguishes this compound from its C7-chloro regioisomer (CAS 1028252-13-2) and from 4-bromo-5-chloroisoquinoline (CAS 1256787-17-3, lacking the 1-one functionality). For PARP-1/2 or Rho-kinase inhibitor programs where isoquinolin-1-one scaffolds have established activity, the specific halogenation pattern at C4 and C5 may confer unique binding interactions [1]. Procurement of the precise regioisomer ensures SAR integrity, as positional isomerism in halogenated isoquinolinones has been shown to influence enzyme inhibition potency in related systems [1]. Users conducting SAR by catalog should verify regioisomeric purity (>98% by HPLC) upon receipt [2].

Intermediate for Proprietary Drug Discovery: Bridging the Public Evidence Gap

The absence of bioactivity data in public databases does not preclude the use of 4-bromo-5-chloroisoquinolin-1-ol in proprietary drug discovery pipelines [1]. The compound's structural features—a halogenated isoquinolin-1(2H)-one core with orthogonal reactive handles—are consistent with intermediates used in kinase, PARP, and phosphodiesterase inhibitor programs [2]. Organizations with internal screening capabilities may procure this compound for in-house evaluation against panels of therapeutic targets, particularly where the isoquinolin-1-one scaffold has precedent. It is recommended that users request any available internal biological profiling data from the supplier prior to committing to large-scale synthesis campaigns.

Quote Request

Request a Quote for 4-Bromo-5-chloroisoquinolin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.